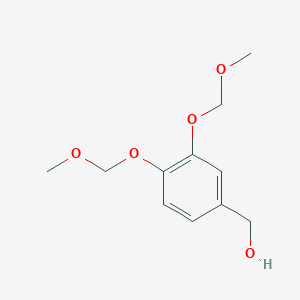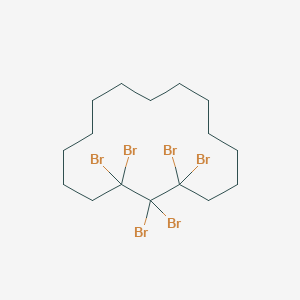![molecular formula C28H36N2O2 B12590355 1-(5-{1-[5-(4-Methylbenzoyl)-1H-pyrrol-2-YL]hexyl}-1H-pyrrol-2-YL)hexan-1-one CAS No. 874948-38-6](/img/structure/B12590355.png)
1-(5-{1-[5-(4-Methylbenzoyl)-1H-pyrrol-2-YL]hexyl}-1H-pyrrol-2-YL)hexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-{1-[5-(4-Methylbenzoyl)-1H-pyrrol-2-YL]hexyl}-1H-pyrrol-2-YL)hexan-1-one is a complex organic compound characterized by its unique structure, which includes two pyrrole rings and a methylbenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{1-[5-(4-Methylbenzoyl)-1H-pyrrol-2-YL]hexyl}-1H-pyrrol-2-YL)hexan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole rings, followed by the introduction of the hexyl chain and the methylbenzoyl group. Common reagents used in these reactions include pyrrole, hexyl bromide, and 4-methylbenzoyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-{1-[5-(4-Methylbenzoyl)-1H-pyrrol-2-YL]hexyl}-1H-pyrrol-2-YL)hexan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(5-{1-[5-(4-Methylbenzoyl)-1H-pyrrol-2-YL]hexyl}-1H-pyrrol-2-YL)hexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(5-{1-[5-(4-Methylbenzoyl)-1H-pyrrol-2-YL]hexyl}-1H-pyrrol-2-YL)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-{1-[5-(4-Methylbenzoyl)-1H-pyrrol-2-YL]pentyl}-1H-pyrrol-2-YL)pentan-1-one
- 1-(5-{1-[5-(4-Methylbenzoyl)-1H-pyrrol-2-YL]butyl}-1H-pyrrol-2-YL)butan-1-one
Uniqueness
Compared to similar compounds, 1-(5-{1-[5-(4-Methylbenzoyl)-1H-pyrrol-2-YL]hexyl}-1H-pyrrol-2-YL)hexan-1-one is unique due to its longer hexyl chain, which can influence its chemical properties and interactions. This structural difference may result in distinct biological activities and applications.
Propiedades
Número CAS |
874948-38-6 |
|---|---|
Fórmula molecular |
C28H36N2O2 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
1-[5-[1-[5-(4-methylbenzoyl)-1H-pyrrol-2-yl]hexyl]-1H-pyrrol-2-yl]hexan-1-one |
InChI |
InChI=1S/C28H36N2O2/c1-4-6-8-10-22(23-16-18-25(29-23)27(31)11-9-7-5-2)24-17-19-26(30-24)28(32)21-14-12-20(3)13-15-21/h12-19,22,29-30H,4-11H2,1-3H3 |
Clave InChI |
WRQRHOXNSVJZQY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C1=CC=C(N1)C(=O)CCCCC)C2=CC=C(N2)C(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


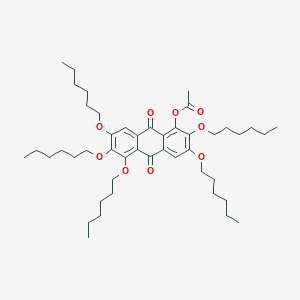
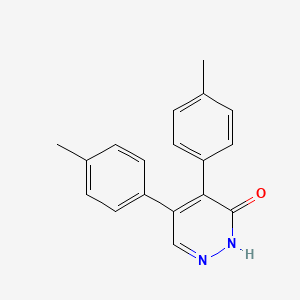
![1,3,4-Oxadiazole, 2-naphtho[2,1-b]furan-2-yl-5-(4-nitrophenyl)-](/img/structure/B12590294.png)
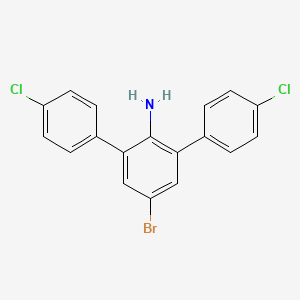
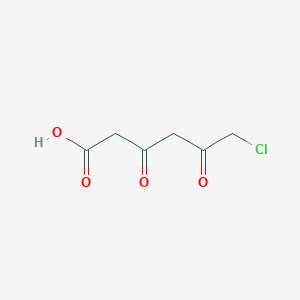
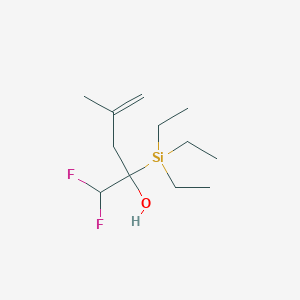
![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo-](/img/structure/B12590310.png)
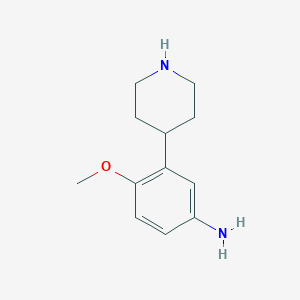

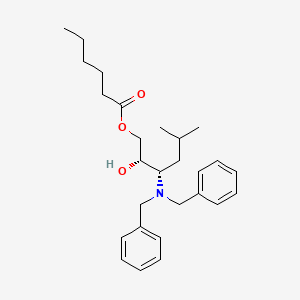
![3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid](/img/structure/B12590328.png)

